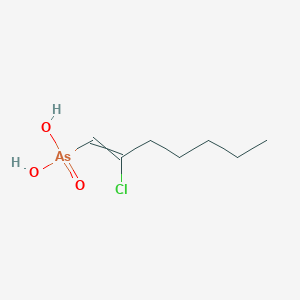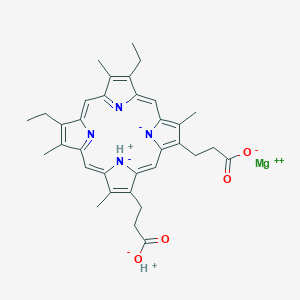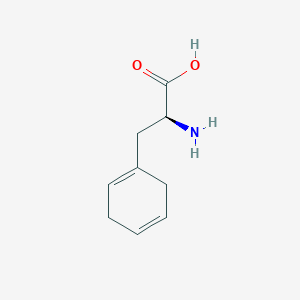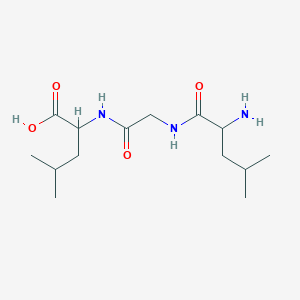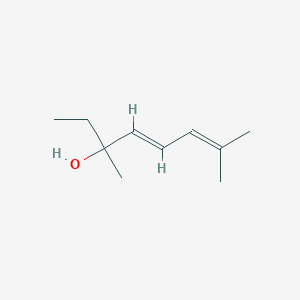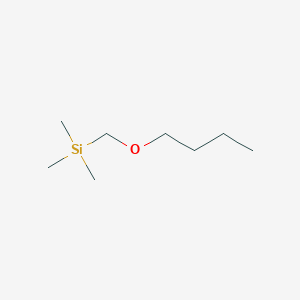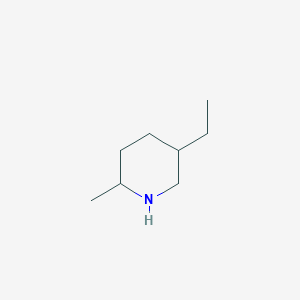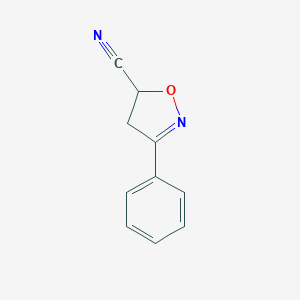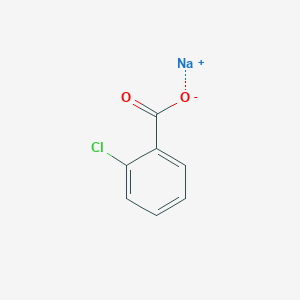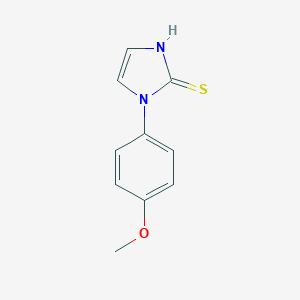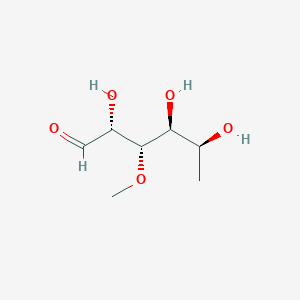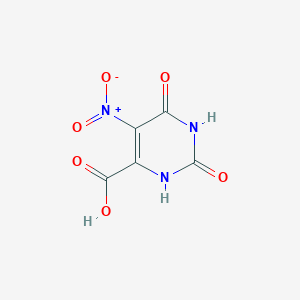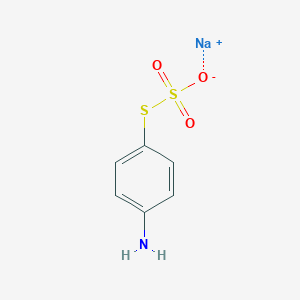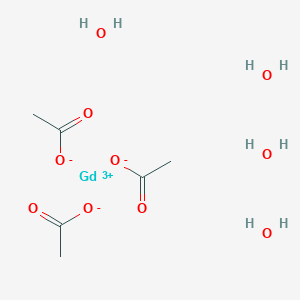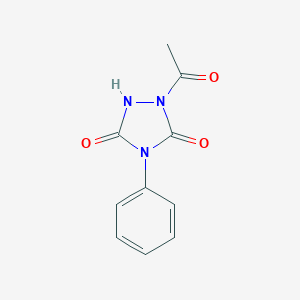
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Overview
Description
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione (APTD) is a potent hypolipidemic agent . It has been found to lower both serum cholesterol and triglyceride levels in normo- and hyperlipidemic rats at 10 or 20 mg/kg/day . The agent effectively lowered VLDL-cholesterol (VLDL-C) and LDL-C content and raised HDL-C content in normal and hyperlipidemic rats treated from 4 to 8 weeks .
Synthesis Analysis
The synthesis of 1,2,4-triazolidine-3,5-dione (urazole) dates back to 1887, when Pinner noted a peculiar reaction between phenylhydrazine and urea . The outcome of this reaction depends on the ratio of the reactants .Molecular Structure Analysis
The title crystal, C12H11N3O4, contains three essentially identical molecules in the asymmetric unit . The triazole rings in the three independent molecules are planar within 0.014 A . The N atom containing the phenyl substituent is trigonal, the sum of the three bond angles being 359.5 degrees .Chemical Reactions Analysis
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as an efficient and selective reagent for the oxidation of thiols to disulfides . It can also be used as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Scientific Research Applications
Antineoplastic Activities : It has been found to be a potent cytotoxic agent in murine and human cancer cell lines, with in vivo activity demonstrated against Ehrlich ascites carcinoma growth. It significantly reduces DNA synthesis in L1210 cells, indicating potential for therapeutic use in cancer treatment (Hall et al., 1992).
Polymerization Applications : The compound has been used in microwave-assisted rapid polycondensation reactions with diisocyanates, leading to the formation of novel polyureas with potential applications in material science (Mallakpour & Rafiee, 2004).
Pharmacokinetic Properties : Studies have shown that 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione exhibits hypolipidemic, anti-inflammatory, analgesic, antineoplastic, and aldose reductase inhibitory activities in animals. Its disposition in CF1 mice indicated significant metabolism, with urinary and fecal excretion as major elimination pathways (Shrewsbury et al., 1994).
Hypolipidemic Activity : This compound has been shown to be hypolipidemic in rodents, reducing serum cholesterol and triglyceride levels. It may inhibit rate-limiting enzymes in lipid synthesis, affecting tissue lipid levels in liver, aorta, and small intestine (Simlot et al., 1994).
Photoactive Polyamides : The compound has been used in the preparation of photoactive polyamides, offering potential applications in the development of new materials with specific optical properties (Mallakpour & Rafiee, 2007).
Photocatalytic Degradation : Research into its photocatalytic degradation suggests potential applications in environmental remediation, particularly in the degradation of pollutants in water (Guillard et al., 2002).
properties
IUPAC Name |
1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)13-10(16)12(9(15)11-13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZGVRQOGGCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166883 | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
CAS RN |
16044-43-2 | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016044432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

